molecular formula C21H22O5 B592929 Musellarin B CAS No. 1392476-32-2

Musellarin B

Cat. No. B592929
M. Wt: 354.402
InChI Key: HCKMOHZJLHPQOV-ZMYBRWDISA-N
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Description

Musellarin B is a natural compound extracted from the aerial parts of Musella lasiocarpa . It has a molecular weight of 354.40 g/mol and is known for its cytotoxic properties against several human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480 .


Synthesis Analysis

The total synthesis of Musellarin B has been achieved through a series of steps, including Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization to construct the tricyclic framework . The final stage of synthesis involves the Heck coupling of aryldiazonium salt to introduce the aryl on the dihydropyran in a 2,6-trans fashion .


Molecular Structure Analysis

The molecular structure of Musellarin B is complex, and its analysis requires advanced techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Musellarin B are complex and require a deep understanding of organic chemistry. Key reactions include the Achmatowicz rearrangement, Kishi reduction, Friedel-Crafts cyclization, and Heck coupling .


Physical And Chemical Properties Analysis

Musellarin B is a compound with a molecular weight of 354.4 and a formula of C21H22O5 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The first diastereoselective total syntheses of musellarins A-C, including Musellarin B, were achieved, demonstrating key synthetic features such as Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization. This synthesis is vital for further pharmacological studies of these compounds (Li, Leung, & Tong, 2014).
    • A study involving the chemical constituents from the aerial parts of Musella lasiocarpa led to the isolation of Musellarin B among other compounds. The research identified musellarins B-E and their cytotoxicity toward various human tumor cell lines, highlighting their potential in cancer research (Dong et al., 2011).
  • Potential Anticancer Properties :

    • A novel synthetic method was developed for the asymmetric total synthesis of (-)-musellarins A-C and their analogues. This method facilitated the preparation of enantiomerically pure musellarins and analogues for preliminary cytotoxicity evaluation, identifying two analogues with greater potency than the musellarins as potential leads in cancer treatment (Li, Ip, Ip, & Tong, 2015).

Safety And Hazards

The safety data sheet for Musellarin B suggests that it should be handled with care. In case of contact with eyes or skin, it is recommended to wash with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

(3R,4aS,10bR)-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-24-20-10-13(3-6-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)4-7-19(14)26-18/h3,5-6,8-11,14,18-19,22-23H,4,7H2,1-2H3/t14-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKMOHZJLHPQOV-ZMYBRWDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Musellarin B

Citations

For This Compound
4
Citations
LB Dong, J He, XY Li, XD Wu, X Deng, G Xu… - Natural products and …, 2011 - Springer
Phytochemical investigation of the aerial parts of the monotypic plant, Musella lasiocarpa, led to the isolation of four rare bicyclic diarylheptanoids, musellarins BE (2–5), two new …
Number of citations: 10 link.springer.com
Z Li, FCF Ip, NY Ip, R Tong - Chemistry–A European Journal, 2015 - Wiley Online Library
… Because naturally occurring musellarin B (14 b) was reported to be cytotoxic to several cancer cell lines with IC 50 values ranging from 21.3 μM (HL-60) to >40 μM (MCF7)11b and …
Z Li, TF Leung, R Tong - Chemical Communications, 2014 - pubs.rsc.org
… Although the biological activities of musellarins C–E have not been reported, musellarin A significantly induced quinone reductase activity against Hepa1c1c7 cells, 2 and musellarin B …
Number of citations: 30 pubs.rsc.org
Z Li - 2017 - search.proquest.com
This thesis consists of four chapters, describing the development of new synthetic methodology and total syntheses of natural products: chapter one is focused on the methodology …
Number of citations: 2 search.proquest.com

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